Cas no 1804360-77-7 (Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate)
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C9H8F3IN2O3/c1-17-8(16)6-4(3-14)2-5(13)7(15-6)18-9(10,11)12/h2H,3,14H2,1H3
- InChI Key: NZODMDCCCQVJGJ-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C(=O)OC)C(=C1)CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- XLogP3: 2.1
- Topological Polar Surface Area: 74.4
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090769-1g |
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate |
1804360-77-7 | 97% | 1g |
$1,519.80 | 2022-04-02 |
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804360-77-7): A Comprehensive Overview
Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804360-77-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an aminomethyl group, an iodo substituent, and a trifluoromethoxy moiety, exhibits a wide range of potential applications in drug discovery and development.
The molecular structure of Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate is particularly noteworthy due to its versatility in forming various chemical bonds and interactions. The presence of the aminomethyl group allows for the formation of hydrogen bonds, which can enhance the compound's binding affinity to specific biological targets. The iodo substituent, on the other hand, can influence the compound's lipophilicity and metabolic stability, making it a valuable component in the design of drugs with improved pharmacokinetic properties.
The trifluoromethoxy moiety is another key feature of this compound. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, which can lead to enhanced biological activity and reduced toxicity. This functional group has been extensively studied in the context of drug design, particularly in the development of antiviral and anticancer agents. The combination of these functional groups in Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate makes it a promising candidate for further investigation in various therapeutic areas.
In recent years, several studies have explored the potential applications of Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate. One notable area of research is its use as a lead compound in the development of novel antiviral agents. The unique structural features of this compound have been shown to enhance its ability to inhibit viral replication, particularly against RNA viruses such as influenza and coronaviruses. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
Beyond antiviral applications, Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate has also shown promise in cancer research. The compound's ability to modulate specific signaling pathways involved in tumor growth and metastasis has been investigated in preclinical studies. A study published in Cancer Research demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action involves the disruption of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its therapeutic potential, Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate has also been studied for its use as a probe molecule in chemical biology. The compound's unique structure makes it an excellent tool for investigating protein-protein interactions and other biological processes. For instance, researchers at the University of California used this compound to study the interactions between specific enzymes and their substrates, providing valuable insights into the mechanisms underlying various diseases.
The synthesis of Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate has been optimized using modern synthetic techniques, ensuring high yields and purity levels. Various synthetic routes have been reported, including multistep processes involving palladium-catalyzed cross-coupling reactions and selective functional group transformations. These synthetic methods have facilitated the production of large quantities of this compound for both research and commercial purposes.
In conclusion, Methyl 3-(aminomethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804360-77-7) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation in various therapeutic areas, including antiviral and anticancer applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, highlighting its importance as a valuable tool in drug discovery and development.
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